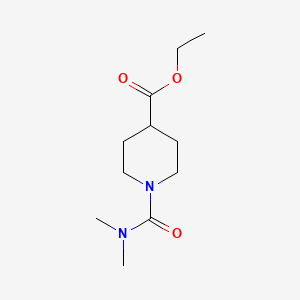

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-4-16-10(14)9-5-7-13(8-6-9)11(15)12(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOCAVMFASHQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365335 | |

| Record name | ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333985-78-7 | |

| Record name | ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Mediated Cross-Coupling and Reductive Amination

A patented method (US8153629B2) outlines a multi-step synthesis involving palladium-catalyzed cross-coupling and reductive amination. This approach is advantageous for introducing diverse substituents while maintaining stereochemical control.

Key Steps:

- Precursor Preparation : A carboxaldehyde intermediate (Formula II) is synthesized as the starting material.

- Suzuki Coupling : The aldehyde undergoes a palladium-mediated cross-coupling with a boronic acid or ester to introduce an aryl or heteroaryl group.

- Reductive Amination : The resulting compound is subjected to reductive amination to install the dimethylcarbamoyl moiety.

Reaction Conditions:

- Catalyst : Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0).

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature : 80–100°C for coupling; room temperature for amination.

Example Pathway:

$$

\text{Carboxaldehyde (II)} \xrightarrow[\text{Pd catalyst}]{\text{Boronic ester}} \text{Intermediate (III)} \xrightarrow[\text{NaBH}3\text{CN}]{\text{Me}2\text{NH}} \text{Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate}

$$

Carbamoylation and Esterification

An alternative route involves sequential carbamoylation and esterification:

- Piperidine Activation : 4-Piperidone is treated with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) to form 1-(dimethylcarbamoyl)piperidin-4-one.

- Esterification : The ketone intermediate is reacted with ethanol under acidic conditions (e.g., HCl gas) to yield the ethyl ester.

Optimization Notes:

- Base Selection : Strong bases (e.g., NaH) improve carbamoylation efficiency.

- Solvent : Dichloromethane (DCM) minimizes side reactions during esterification.

Reaction Conditions and Optimization

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C (carbamoylation) 60–80°C (esterification) |

Prevents decomposition |

| Catalyst Loading | 5–10 mol% Pd | Balances cost and activity |

| Reaction Time | 12–24 hours | Ensures completion |

Purification Techniques

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves esterification byproducts.

- Recrystallization : Ethanol/water mixtures (9:1) yield crystals with >98% purity.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for enhanced safety and scalability:

- Microreactors : Enable precise temperature control during exothermic carbamoylation.

- In-Line Monitoring : UV-Vis spectroscopy ensures real-time quality assurance.

Scalability Challenges:

- Catalyst Recycling : Heterogeneous palladium catalysts (e.g., Pd/C) reduce metal leaching.

- Solvent Recovery : Distillation units reclaim THF and DMF for reuse.

Comparative Analysis of Synthesis Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Palladium-Mediated | High stereoselectivity, modularity | Costly catalysts | 65–75 |

| Carbamoylation | Low-cost reagents, simplicity | Moderate purity | 50–60 |

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

- Step 1: Reaction of 4-piperidone with dimethylcarbamoyl chloride.

- Step 2: Esterification with ethanol.

- Step 3: Purification through standard techniques such as recrystallization or chromatography.

Scientific Research Applications

1. Chemistry:

- Intermediate in Organic Synthesis: Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate serves as an essential intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical modifications, making it a valuable building block in synthetic organic chemistry .

2. Biology:

- Biological Activity Studies: The compound is investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease processes, making it a candidate for further pharmacological exploration .

3. Medicine:

- Drug Development Precursor: this compound is utilized as a precursor for developing drugs targeting various diseases, including cancer and infectious diseases. Its ability to interact with biological targets positions it as a promising candidate for therapeutic applications .

4. Industry:

- Agrochemicals and Specialty Chemicals: The compound finds applications in producing agrochemicals and specialty chemicals due to its reactivity and functional groups that facilitate further chemical transformations.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development into anticancer agents .

Case Study 2: Antimicrobial Properties

Research demonstrated that this compound derivatives showed promising antimicrobial activity against strains of Staphylococcus aureus and Escherichia coli. This highlights its potential application in developing new antibiotics .

Wirkmechanismus

The mechanism of action of Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Modifications at the 1-Position

The 1-position substituent critically influences physicochemical and biological properties. Key analogs include:

Physicochemical Properties

- LCMS Data: Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate: Expected [M+H]+ ≈ 243.3 (based on C₁₁H₂₁N₂O₃) . Ethyl 1-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxylate: [M+H]+ = 321 . Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate: [M+H]+ = 282 .

- Solubility: Sulfamoyl and morpholino derivatives exhibit higher aqueous solubility due to polar substituents, whereas benzyl and chloroacetyl analogs are more lipophilic .

Key Research Findings

- Synthetic Flexibility : Piperidine-4-carboxylates are amenable to diverse functionalization, enabling rapid SAR studies .

- Bioactivity Correlation: Polar substituents (e.g., sulfamoyl, morpholino) enhance target engagement in hydrophilic environments, while lipophilic groups (e.g., benzyl) improve CNS penetration .

- Yield Optimization : Column chromatography (silica gel or combi-flash) remains critical for purifying analogs with complex substituents .

Biologische Aktivität

Ethyl 1-(dimethylcarbamoyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and analgesic properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a dimethylcarbamoyl group and an ethyl ester at the 4-position. Its molecular formula is , and it has a molecular mass of approximately 228.29 g/mol. The unique structure may enhance its solubility and bioavailability, making it a candidate for further pharmacological evaluation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The dimethylcarbamoyl group is thought to form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can influence various biochemical pathways, contributing to the compound's biological effects.

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, research has shown that similar piperidine derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. A study focusing on piperidine derivatives reported that certain analogues could induce apoptosis in cancer cells by activating specific signaling pathways. This compound may share similar mechanisms due to its structural characteristics .

Analgesic Effects

There is also evidence suggesting that this compound may interact with opioid receptors, which could confer analgesic effects similar to those observed with other piperidine derivatives used in pharmaceuticals. This interaction warrants further investigation into its potential as a pain management agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Chlorine substitution at the 2-position | Potentially more reactive due to halogen presence |

| Ethyl 1-(2-bromoethyl)piperidine-4-carboxylate | Bromine substitution at the 2-position | Higher reactivity compared to chlorine analogs |

| Piperidine-4-carboxylic acid | Unsubstituted piperidine ring | Lacks the carbamoyl group, affecting solubility |

| N-Methylpiperidine-4-carboxylic acid | Methyl substitution on nitrogen | Different pharmacological profile |

This compound stands out due to its specific combination of substituents that may enhance its biological activity and solubility compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Antiviral Activity : A study evaluated several piperidine analogues for their antiviral properties against coronaviruses. The results indicated promising cell culture activity for some derivatives, hinting at potential applications in treating viral infections .

- Cytotoxicity Studies : Research demonstrated that certain derivatives could induce cytotoxic effects in colon cancer cells, emphasizing the need for further exploration into their mechanism of action and therapeutic potential .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound are ongoing, focusing on its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its viability as a drug candidate .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regioselectivity and functional group integrity (e.g., ester and carbamate signals).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 257.1378 [M+H]), while tandem MS/MS identifies fragmentation pathways (e.g., loss of COEt or dimethylcarbamoyl groups) .

- HPLC : Purity assessment (>98%) using reverse-phase chromatography with UV detection at 254 nm .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced Research Question

Contradictions often arise from stereochemical ambiguity or overlapping signals. Strategies include:

- 2D NMR : HSQC and HMBC correlations map H-C connectivity, resolving piperidine ring conformation and substituent positions .

- Isotopic labeling : Deuterated analogs clarify fragmentation patterns in MS (e.g., distinguishing COEt loss from carbamate cleavage) .

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts or IR bands, cross-validated with experimental data .

What are the common impurities or byproducts in its synthesis, and how are they characterized?

Basic Research Question

- Unreacted starting materials : Residual ethyl piperidine-4-carboxylate detected via GC-MS or TLC .

- Hydrolysis byproducts : this compound acid forms under acidic conditions, identifiable by a carboxylate peak at δ 170–175 ppm in C NMR .

- Dimerization : Elevated temperatures promote carbamate-ester crosslinking, visible as high-molecular-weight peaks in HRMS .

What strategies are effective in scaling up the synthesis while maintaining purity?

Advanced Research Question

- Continuous flow chemistry : Reduces reaction time and improves heat dissipation for exothermic steps (e.g., carbamoylation) .

- Work-up optimization : Liquid-liquid extraction with ethyl acetate/water removes polar impurities; silica gel plug filtration minimizes column chromatography .

- In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress via real-time FTIR or Raman spectroscopy .

How is this compound utilized as an intermediate in pharmaceutical research?

Advanced Research Question

this compound is a precursor to bioactive molecules (e.g., muscarinic receptor antagonists). For example, it can undergo alkylation or Suzuki coupling to introduce aryl/heteroaryl groups, enabling structure-activity relationship (SAR) studies for neurological targets .

What safety precautions are critical during handling and storage?

Basic Research Question

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles prevent dermal/ocular exposure .

- Storage : Store in airtight containers at 2–8°C under nitrogen to prevent hydrolysis .

- Waste disposal : Neutralize with dilute acetic acid before incineration to avoid releasing toxic fumes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.